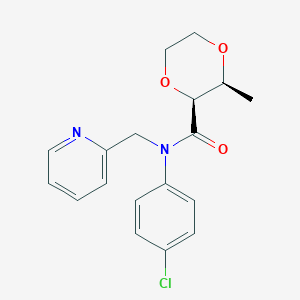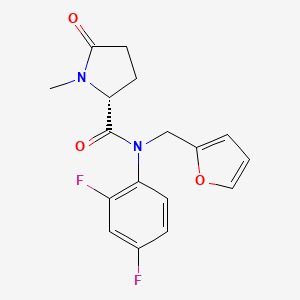![molecular formula C15H21NO4S B7353159 2-[(1S,3R)-3-[(2,5-dimethylphenyl)sulfonylamino]cyclopentyl]acetic acid](/img/structure/B7353159.png)
2-[(1S,3R)-3-[(2,5-dimethylphenyl)sulfonylamino]cyclopentyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1S,3R)-3-[(2,5-dimethylphenyl)sulfonylamino]cyclopentyl]acetic acid, also known as compound 13, is a novel compound that has been synthesized for research purposes. This compound has shown potential in various scientific research applications, including anti-inflammatory and analgesic effects.
Mecanismo De Acción
The mechanism of action of 2-[(1S,3R)-3-[(2,5-dimethylphenyl)sulfonylamino]cyclopentyl]acetic acid is not fully understood. However, it is believed to act as a selective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, a group of lipid 2-[(1S,3R)-3-[(2,5-dimethylphenyl)sulfonylamino]cyclopentyl]acetic acids involved in inflammation and pain. By inhibiting COX-2, this compound may reduce inflammation and pain.
Biochemical and physiological effects:
This compound has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In addition, it has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[(1S,3R)-3-[(2,5-dimethylphenyl)sulfonylamino]cyclopentyl]acetic acid in lab experiments is its selectivity for COX-2. This allows for the investigation of the specific role of COX-2 in various physiological processes. However, a limitation of using this this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research of 2-[(1S,3R)-3-[(2,5-dimethylphenyl)sulfonylamino]cyclopentyl]acetic acid. One direction is to further investigate its potential in treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential in treating other inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to fully understand the mechanism of action of this this compound and to optimize its pharmacological properties for use in clinical settings.
Conclusion:
In conclusion, this compound is a novel this compound that has shown potential in various scientific research applications, including anti-inflammatory and analgesic effects. Its selectivity for COX-2 allows for the investigation of the specific role of COX-2 in various physiological processes. However, its limited solubility in aqueous solutions may limit its use in certain experiments. Further research is needed to fully understand the mechanism of action of this this compound and to optimize its pharmacological properties for use in clinical settings.
Métodos De Síntesis
The synthesis of 2-[(1S,3R)-3-[(2,5-dimethylphenyl)sulfonylamino]cyclopentyl]acetic acid involves a multistep process. The first step involves the preparation of the starting material, which is (1S,3R)-3-aminocyclopentanecarboxylic acid. This is achieved by the reduction of the corresponding ketone using sodium borohydride. The second step involves the protection of the amine group using a sulfonyl chloride derivative. The third step involves the introduction of the 2,5-dimethylphenyl group using a palladium-catalyzed coupling reaction. The final step involves the removal of the protecting group using a strong base, resulting in the formation of this compound.
Aplicaciones Científicas De Investigación
2-[(1S,3R)-3-[(2,5-dimethylphenyl)sulfonylamino]cyclopentyl]acetic acid has shown potential in various scientific research applications. It has been studied for its anti-inflammatory and analgesic effects. It has also been studied for its potential in treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
2-[(1S,3R)-3-[(2,5-dimethylphenyl)sulfonylamino]cyclopentyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-10-3-4-11(2)14(7-10)21(19,20)16-13-6-5-12(8-13)9-15(17)18/h3-4,7,12-13,16H,5-6,8-9H2,1-2H3,(H,17,18)/t12-,13+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPCBPLAMIMUOAW-QWHCGFSZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2CCC(C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N[C@@H]2CC[C@@H](C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(4aS,7aS)-1,1-dioxo-4a-(trifluoromethyl)-2,3,4,5,7,7a-hexahydrothiopyrano[2,3-c]pyrrol-6-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7353109.png)
![4-[[(3aS,6aR)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-yl]sulfonyl]naphthalene-1-carboxylic acid](/img/structure/B7353120.png)
![5-[[(3aS,6aR)-2,3a-dimethyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]sulfonyl]-2-methylbenzoic acid](/img/structure/B7353128.png)
![5-[[(3aS,6aR)-2,3a-dimethyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]sulfonyl]thiophene-2-carboxylic acid](/img/structure/B7353132.png)
![4-[[(3aS,6aR)-2,3a-dimethyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]sulfonyl]-3-methylbenzoic acid](/img/structure/B7353140.png)
![4-[[(3aS,6aR)-2,3a-dimethyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]sulfonyl]thiophene-2-carboxylic acid](/img/structure/B7353141.png)
![4-[[(3aS,6aR)-2,3a-dimethyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]sulfonyl]-2,5-dimethylfuran-3-carboxylic acid](/img/structure/B7353149.png)
![N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-methyl-4,5,6,7-tetrahydroindazole-3-sulfonamide](/img/structure/B7353151.png)
![2-[(1S,3R)-3-[(2,4,6-trimethylphenyl)sulfonylamino]cyclopentyl]acetic acid](/img/structure/B7353160.png)
![2-[(1S,3R)-3-[(4-ethoxy-2-methylphenyl)sulfonylamino]cyclopentyl]acetic acid](/img/structure/B7353165.png)
![2-[(1S,3R)-3-[(5-chloro-2-methoxyphenyl)sulfonylamino]cyclopentyl]acetic acid](/img/structure/B7353173.png)
![2-[(1S,3R)-3-[(3-chloro-2-methylphenyl)sulfonylamino]cyclopentyl]acetic acid](/img/structure/B7353182.png)